molecular formula C14H6ClNO4 B182170 1-chloro-4-nitroanthracene-9,10-dione CAS No. 6337-82-2

1-chloro-4-nitroanthracene-9,10-dione

Cat. No.: B182170
CAS No.: 6337-82-2
M. Wt: 287.65 g/mol
InChI Key: FLEURRNKVDUGOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-chloro-4-nitroanthracene-9,10-dione is an organic compound with the molecular formula C14H6ClNO4 . It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a chlorine atom and a nitro group attached to the anthraquinone core, which significantly influences its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-chloro-4-nitroanthracene-9,10-dione can be synthesized through the nitration of 1-chloro-anthraquinone. The reaction typically involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of 1-chloro-4-nitro-anthraquinone follows a similar nitration process but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to maximize yield and purity. Continuous-flow methods have been explored to enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-chloro-4-nitroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-chloro-4-nitroanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-4-nitro-anthraquinone and its derivatives often involves interactions with cellular proteins and enzymes. For instance, in anticancer research, these compounds have been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets, leading to cytotoxic effects .

Comparison with Similar Compounds

  • 1-Chloro-2-nitro-anthraquinone
  • 1-Chloro-5-nitro-anthraquinone
  • 1-Chloro-8-nitro-anthraquinone

Comparison: 1-chloro-4-nitroanthracene-9,10-dione is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .

Properties

CAS No.

6337-82-2

Molecular Formula

C14H6ClNO4

Molecular Weight

287.65 g/mol

IUPAC Name

1-chloro-4-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H6ClNO4/c15-9-5-6-10(16(19)20)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H

InChI Key

FLEURRNKVDUGOR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-]

6337-82-2

Origin of Product

United States

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